trans-1-Cinnamylpiperazine

Vue d'ensemble

Description

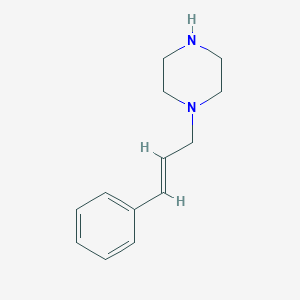

trans-1-Cinnamylpiperazine: is a derivative of piperazine and cinnamyl alcohol, combining the structural features of both molecules. It is known for its potential pharmacological activities and is used as an important organic synthetic reagent .

Applications De Recherche Scientifique

Antiprotozoal Research

One of the primary applications of trans-1-Cinnamylpiperazine is in the field of antiprotozoal research . Studies have demonstrated its efficacy as a test compound against protozoan infections. Specifically, it has been investigated for its potential to reverse multidrug resistance (MDR) in cancer cells, particularly those resistant to doxorubicin. A series of synthesized compounds based on piperazine scaffolds showed promising results in enhancing the uptake of doxorubicin in resistant cell lines, indicating that this compound could play a significant role in developing new therapeutic strategies for treating drug-resistant protozoan infections and cancers .

Cytotoxicity in Pancreatic Cancer

This compound has been hybridized with opioid tripeptides to create compounds that exhibit cytotoxic effects against pancreatic cancer cells. These hybrid compounds were tested in both two-dimensional and three-dimensional in vitro models, showing significant inhibitory effects on cancer cell proliferation. The stability of these compounds in plasma for up to 96 hours and their low hemotoxicity make them promising candidates for further development as anticancer agents .

Development of Analgesics

This compound has also been explored for its potential as an analgesic agent. Research indicates that it can be effectively integrated into opioid-based compounds to enhance their analgesic properties while potentially reducing side effects such as tolerance development . The incorporation of this compound into hybrid structures allows for simultaneous modulation of multiple receptors involved in pain perception, which could lead to more effective pain management strategies .

Case Studies and Research Findings

Mécanisme D'action

Trans-1-Cinnamylpiperazine, also known as 1-Cinnamylpiperazine, is a compound with a molecular formula of C13H18N2 and a molecular weight of 202.3 . This compound has been used in various research and development applications .

Target of Action

It’s known that this compound is an important organic synthetic reagent for the preparation of opioid tripeptides .

Mode of Action

It’s known to be used in the synthesis of opioid tripeptides , which suggests it may interact with opioid receptors or related pathways.

Biochemical Pathways

Given its use in the synthesis of opioid tripeptides , it may be involved in the opioid signaling pathway.

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may have good bioavailability.

Result of Action

This compound exhibits low hematotoxicity and good cancer cell growth inhibition in two- and three-dimensional in vitro models . This suggests that it may have potential therapeutic applications in cancer treatment.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be at +4°C , suggesting that temperature can affect its stability. Furthermore, it should be stored under an inert atmosphere , indicating that exposure to oxygen or other reactive gases could potentially alter its efficacy or stability.

Analyse Biochimique

Cellular Effects

The cellular effects of Trans-1-Cinnamylpiperazine are not well studied. It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reaction with Benzhydryl Chloride: One method involves reacting trans-1-Cinnamylpiperazine with benzhydryl chloride in an alkaline medium.

General Synthesis: It can also be synthesized by reacting piperazine with cinnamyl chloride under basic conditions.

Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in a controlled environment to maintain its stability and efficacy .

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products:

Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

Reduction Products: Reduced forms of the compound, often leading to the formation of simpler piperazine derivatives.

Comparaison Avec Des Composés Similaires

Cinnarizine: A piperazine derivative used as an antihistamine and calcium channel blocker.

Flunarizine: Another piperazine derivative used for the prophylaxis of migraine and treatment of vertigo.

Uniqueness: trans-1-Cinnamylpiperazine is unique due to its combination of piperazine and cinnamyl alcohol structures, which confer distinct pharmacological properties. Its ability to inhibit cancer cell proliferation and its potential antipsychotic effects set it apart from other similar compounds .

Activité Biologique

Trans-1-Cinnamylpiperazine (TCP) is an organic compound with the molecular formula C₁₃H₁₈N₂, notable for its structural features derived from piperazine and cinnamyl alcohol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in oncology and infectious disease treatment. Below is a detailed exploration of its biological activities, mechanisms of action, and relevant studies.

Overview of Biological Activities

This compound has been investigated for several biological activities, including:

- Anticancer Properties : TCP has shown promise in inhibiting the proliferation of cancer cells, particularly pancreatic cancer cells.

- Antimicrobial Activity : Research indicates potential effectiveness against various pathogens, including protozoa and bacteria.

- Antidepressant Effects : Preliminary studies suggest TCP may exhibit antidepressant-like properties in animal models.

Target Interactions

TCP is involved in the synthesis of compounds that interact with opioid receptors, suggesting a role in modulating pain perception and response pathways. This interaction may lead to alterations in cellular signaling related to pain and inflammation.

Biochemical Pathways

The compound's involvement in synthesizing opioid tripeptides indicates its potential influence on various biochemical pathways, including those related to cell survival and apoptosis. Its pro-apoptotic properties have been noted in carcinoma cell lines, indicating a capacity to induce programmed cell death in cancerous cells.

Anticancer Activity

A significant study demonstrated that TCP derivatives exhibited cytotoxic effects on pancreatic cancer cell lines. The compounds were stable in plasma for up to 96 hours and showed low hemotoxicity while effectively inhibiting cancer cell growth in both two-dimensional and three-dimensional models . The results are summarized as follows:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| TCP Derivative 1 | 6.5 ± 1.0 | MCF-7 |

| TCP Derivative 2 | 8.57 | K562 |

| TCP Derivative 3 | 5.56 | MCF-7 |

Antimicrobial Activity

TCP has been studied for its antiprotozoal activity against parasites such as Philasterides dicentrarchi and has shown potential against bacterial strains like Staphylococcus aureus and MRSA isolates. The minimum inhibitory concentrations (MICs) for these pathogens are an area of ongoing research, with promising preliminary results indicating effective antimicrobial properties .

Case Studies

- Pancreatic Cancer Treatment : In a study examining synthetic peptidomimetics containing TCP, the compounds demonstrated significant cytotoxicity against pancreatic cancer cells while maintaining low toxicity levels towards normal cells. This suggests the potential for developing targeted therapies using TCP derivatives .

- Antimicrobial Efficacy : A study explored the antimicrobial effects of TCP derivatives against Mycobacterium tuberculosis, highlighting the need for further investigation into its efficacy as an antimycobacterial agent .

Propriétés

IUPAC Name |

1-[(E)-3-phenylprop-2-enyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-7,14H,8-12H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEIOMTZIIOUMA-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501035300 | |

| Record name | (E)-1-Cinnamylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501035300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87179-40-6, 18903-01-0 | |

| Record name | (E)-1-Cinnamylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501035300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cinnamylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 87179-40-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1-Cinnamylpiperazine metabolized in rats?

A: Research indicates that 1-Cinnamylpiperazine is a metabolite of 1-Butyryl-4-cinnamylpiperazine hydrochloride (BCP-HCl), an analgesic agent []. When BCP-HCl is administered to rats, 1-Cinnamylpiperazine is detected in both urine and bile, alongside other metabolites like 1-n-butyrylpiperazine and hydroxylated derivatives of BCP []. This metabolic pathway suggests the involvement of enzymatic cleavage and oxidation reactions.

Q2: Are there any studies exploring the potential of 1-Cinnamylpiperazine derivatives in cancer treatment?

A: While the provided research doesn't directly investigate 1-Cinnamylpiperazine's anticancer properties, one study explored the use of trans-1-Cinnamylpiperazine as a scaffold in peptidomimetics designed to inhibit the growth of pancreatic cancer cells []. These peptidomimetics incorporated this compound alongside an opioid tripeptide fragment []. The study demonstrated that these hybrid molecules exhibited promising antiproliferative effects against pancreatic cancer cells in both two-dimensional and three-dimensional in vitro models []. This highlights the potential of exploring 1-Cinnamylpiperazine derivatives for developing novel cancer therapies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.